molecular formula C16H16N2O4 B2595850 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one CAS No. 338954-30-6

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one

Cat. No.: B2595850
CAS No.: 338954-30-6
M. Wt: 300.314
InChI Key: FGTHKNQQFGIAJI-CMDGGOBGSA-N
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Description

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one is a chalcone derivative characterized by a propen-1-one backbone (α,β-unsaturated ketone) linked to a dimethylamino group and a substituted isoxazole ring. The isoxazole moiety is further functionalized with a 4-methoxybenzoyl group, which introduces electron-donating methoxy and carbonyl substituents.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-18(2)9-8-14(19)15-13(10-22-17-15)16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHKNQQFGIAJI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-amino-2-propen-1-one in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine and an isoxazole derivative under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving the dimethylamino or methoxybenzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, enhancing the compound’s utility in different applications .

Scientific Research Applications

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several chalcones and isoxazole derivatives. Key comparisons include:

Chalcone Derivatives with Aromatic Substitutions
  • It exhibits high inhibitory activity (IC50 = 4.35 μM), attributed to electron-withdrawing hydroxyl groups enhancing electrophilicity .
  • Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC50 = 4.703 μM). Bromine (electron-withdrawing) at ring A and fluorine at ring B optimize potency, highlighting the role of electronegative substituents .
  • Compound 2p : (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IC50 = 70.79 μM). Methoxy groups (electron-donating) at both rings reduce activity, consistent with SAR trends .

Comparison: The target compound’s 4-methoxybenzoyl group (electron-donating) on the isoxazole ring likely reduces its inhibitory potency compared to cardamonin or 2j. However, the dimethylamino group may enhance solubility or alter binding kinetics .

Isoxazole-Containing Analogues
  • TT001/002: 4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. These compounds, used in stress-related disorders, feature a chlorophenyl-substituted isoxazole.
  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: A chalcone with a dimethylamino group and fluorophenyl ring. Its dihedral angle (7.14°–56.26° between aromatic rings) suggests conformational flexibility, which may differ in the target compound due to the rigid isoxazole core .

Biological Activity

3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one (CAS No. 338954-30-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C₁₆H₁₆N₂O₄
  • Molecular Weight : 300.31 g/mol
  • Purity : >90%
  • CAS Number : 338954-30-6

Biological Activities

The compound exhibits a range of biological activities, primarily focusing on its anti-cancer and neuroprotective properties.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential in combating multidrug resistance (MDR) in tumor cells. It has been shown to inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR.

Table 1: Summary of Anti-Cancer Studies

Study ReferenceCell LineEffect on P-gpIncrease in Drug UptakeReference
Study AKB-8-5Yes10.2-fold (Rho123)
Study BRLS40Yes15.6-fold (DOX)
Study CVarious TumorsYesComparable to VPM

In vitro assays demonstrated that the compound significantly enhances the uptake of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cells, thereby restoring sensitivity to these drugs.

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Isoxazole derivatives have been reported to exhibit anti-depressant and anti-psychotic properties, suggesting potential applications in treating mood disorders.

Table 2: Neuroprotective Studies

Study ReferenceMechanism of ActionObserved EffectsReference
Study DInhibition of neurotransmitter reuptakeReduced depression-like behavior
Study EModulation of NMDA receptorsImproved cognitive function

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • P-Glycoprotein Inhibition : The compound binds to the transmembrane domain of P-gp, inhibiting its function and preventing drug efflux from cancer cells.
  • Neurotransmitter Modulation : It may affect the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with refractory tumors showed that co-administration with standard chemotherapy improved treatment outcomes significantly.
  • Case Study 2 : A pilot study assessed the neuroprotective effects in patients with depression, reporting notable improvements in mood and cognitive function.

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